4-Azido-1-methoxy-2-methylbenzene
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Overview
Description
4-Azido-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), a methoxy group (OCH3), and a methyl group (CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-methoxy-2-methylbenzene typically involves multiple steps:
Reduction: Conversion of the nitro group to an amine group (NH2).
Diazotization: Formation of a diazonium salt from the amine group.
Azidation: Substitution of the diazonium group with an azido group (N3).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Reduction of the azido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, where the azido group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) under specific conditions.
Major Products Formed
Oxidation: Formation of 4-azido-1-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-amino-1-methoxy-2-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-Azido-1-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its use in bioorthogonal chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-1-methoxy-2-methylbenzene involves its ability to undergo various chemical transformations. The azido group is particularly reactive and can participate in cycloaddition reactions, forming triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) catalysts. The methoxy group can influence the electron density of the benzene ring, affecting the reactivity of the compound in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-methylbenzene: Lacks the methoxy group, making it less electron-rich.
4-Azido-1-methylbenzene: Similar structure but without the methoxy group.
4-Methoxy-2-methylbenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
Uniqueness
4-Azido-1-methoxy-2-methylbenzene is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity patterns. The azido group allows for cycloaddition reactions, while the methoxy group enhances the electron density of the benzene ring, facilitating electrophilic aromatic substitution reactions.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-azido-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(10-11-9)3-4-8(6)12-2/h3-5H,1-2H3 |
InChI Key |
BCQDNKBTSSXMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])OC |
Origin of Product |
United States |
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